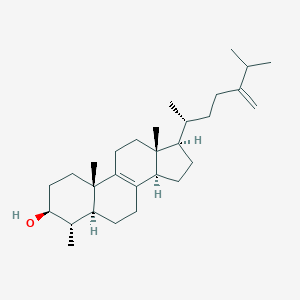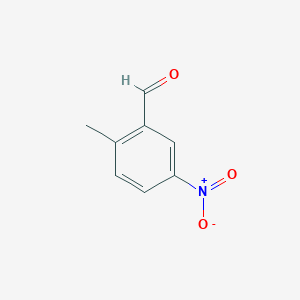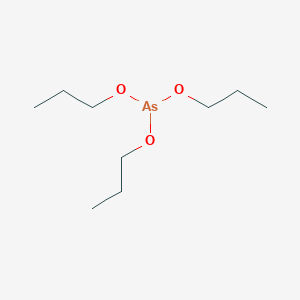
Tripropoxyarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropoxyarsine, also known as TPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPAA is an organoarsenic compound that is synthesized through a specific chemical process, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of Tripropoxyarsine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This can lead to changes in cellular function and metabolism, which can have a variety of effects on the body.
Biochemical And Physiological Effects
Tripropoxyarsine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cellular metabolism, and alterations in gene expression. These effects can have both positive and negative consequences, depending on the specific application and dosage of Tripropoxyarsine.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tripropoxyarsine in lab experiments is its unique properties, which make it a valuable tool for researchers in many different fields. However, there are also limitations to its use, including the potential for toxicity and the complex synthesis process required to produce the compound.
Future Directions
There are many potential future directions for research on Tripropoxyarsine, including the development of new synthesis methods, the exploration of new applications for the compound, and the investigation of its potential therapeutic uses. As more is learned about the mechanism of action and biochemical effects of Tripropoxyarsine, it is likely that new and exciting applications for this compound will continue to emerge.
Synthesis Methods
The synthesis of Tripropoxyarsine involves several steps, including the reaction of arsenic trioxide with propylene oxide to form a propoxoarsine intermediate, which is then reacted with triethylamine to produce Tripropoxyarsine. This process is complex and requires specific conditions to ensure the purity and efficacy of the final product.
Scientific Research Applications
Tripropoxyarsine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of various compounds, and as a potential therapeutic agent in the treatment of certain diseases. Its unique properties make it a valuable tool for researchers in many different fields.
properties
CAS RN |
15606-91-4 |
|---|---|
Product Name |
Tripropoxyarsine |
Molecular Formula |
C9H21AsO3 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
tripropyl arsorite |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChI Key |
BATFUWDLGDPNDC-UHFFFAOYSA-N |
SMILES |
CCCO[As](OCCC)OCCC |
Canonical SMILES |
CCCO[As](OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
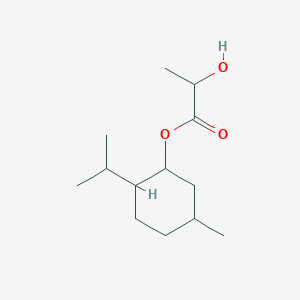
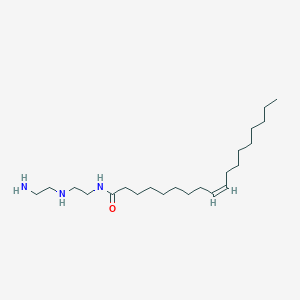
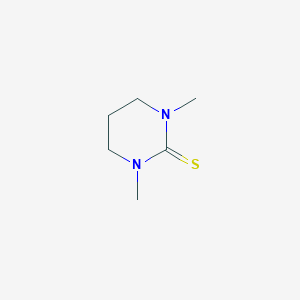
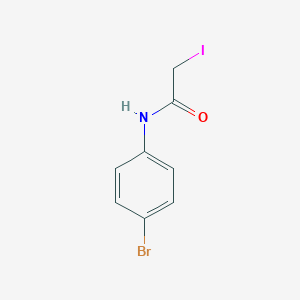
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
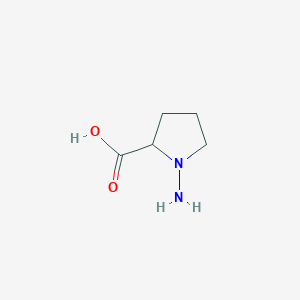
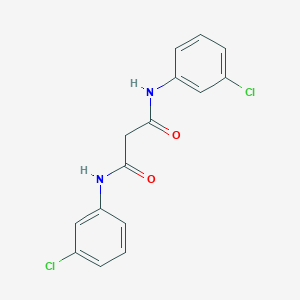
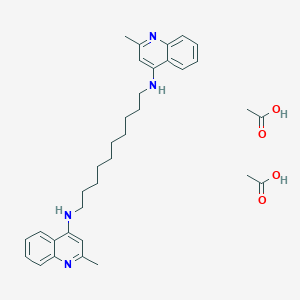
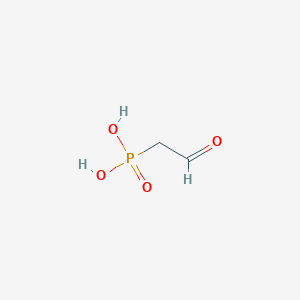
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
